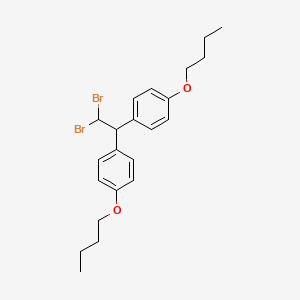
1,1'-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) is an organobromine compound characterized by the presence of two bromine atoms attached to an ethane backbone, which is further connected to two butoxybenzene groups
Métodos De Preparación
The synthesis of 1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) typically involves the bromination of ethane derivatives followed by coupling with butoxybenzene. One common method involves the reaction of 1,2-dibromoethane with 4-butoxybenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale bromination processes followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form dibromo derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form more complex structures.
Common reagents used in these reactions include palladium catalysts, potassium iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Pharmaceuticals: It serves as a building block in the synthesis of certain pharmaceutical compounds.
Pesticides and Dyes: It is used in the production of various pesticides and dyes.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be easily substituted or removed, allowing the compound to interact with different molecular targets. The pathways involved in its reactions often include nucleophilic substitution and oxidative addition .
Comparación Con Compuestos Similares
1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) can be compared with other similar compounds such as:
1,2-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane backbone.
1,1’-(1,2-Dibromo-1,2-ethanediyl)dibenzene: Similar in structure but with different substituents on the benzene rings.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Another ethane derivative with sulfonate groups instead of bromine.
The uniqueness of 1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) lies in its specific combination of butoxybenzene groups and bromine atoms, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
62897-86-3 |
|---|---|
Fórmula molecular |
C22H28Br2O2 |
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
1-butoxy-4-[2,2-dibromo-1-(4-butoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C22H28Br2O2/c1-3-5-15-25-19-11-7-17(8-12-19)21(22(23)24)18-9-13-20(14-10-18)26-16-6-4-2/h7-14,21-22H,3-6,15-16H2,1-2H3 |
Clave InChI |
YOVFDRWONZEXMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


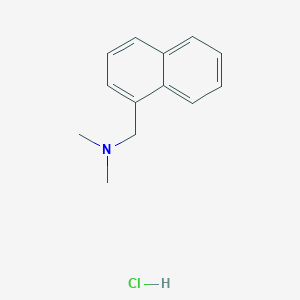
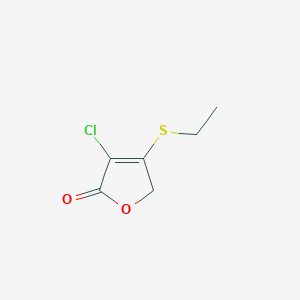
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
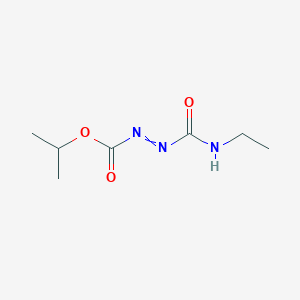

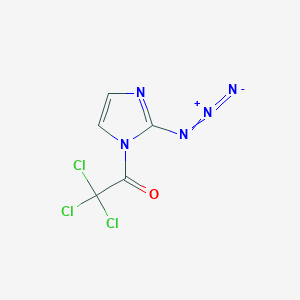
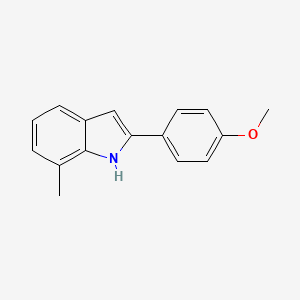
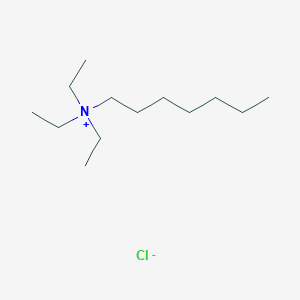
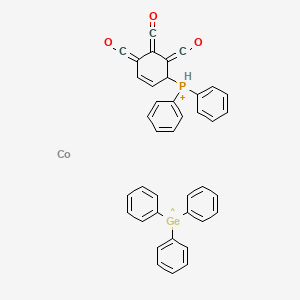
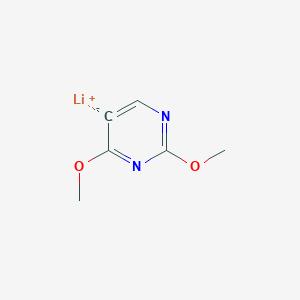
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)

